Noxiptiline
Overview
Description
Preparation Methods
The synthesis of noxiptiline involves several steps:
Starting Material: The ketone dibenzosuberenone is treated with hydroxylamine to form its ketoxime.
Alkylation: The ketoxime undergoes base-catalyzed alkylation with 2-chloro-N,N-dimethylethylamine to yield this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Noxiptiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less commonly documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Noxiptiline has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the synthesis and reactions of tricyclic antidepressants.
Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake.
Medicine: Primarily used in the treatment of depression, it has also been studied for its potential effects on other psychiatric disorders.
Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.
Mechanism of Action
Noxiptiline exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. It binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron . This action helps alleviate symptoms of depression by improving mood and emotional stability.
Comparison with Similar Compounds
Noxiptiline is similar to other tricyclic antidepressants such as imipramine and amitriptyline. it is distinguished by its high efficacy and faster onset of action . Other similar compounds include:
Imipramine: Another tricyclic antidepressant with similar mechanisms but different side effect profiles.
Amitriptyline: Known for its sedative properties, it is often compared with this compound in terms of efficacy and side effects.
Nortriptyline: A metabolite of amitriptyline, it has a similar mechanism but is often used for different clinical indications.
This compound’s unique properties make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTURHKXTUDRPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4985-15-3 (mono-hydrochloride) | |
Record name | Noxiptiline [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10187311 | |
Record name | Noxiptiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3362-45-6 | |
Record name | Noxiptiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3362-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Noxiptiline [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003362456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noxiptiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOXIPTILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7D3NY7EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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